3-(2-aminoethyl)-N-methylbenzamide
Overview
Description
3-(2-aminoethyl)-N-methylbenzamide is an organic compound that belongs to the class of benzamides It features a benzene ring substituted with a methyl group and an aminoethyl group
Mechanism of Action
- Tryptamine acts as an agonist by binding to the H2 receptor , which mediates gastric acid secretion. Consequently, it increases the volume of gastric acid produced .
- Tryptamine affects the tryptophan metabolism pathway . However, specific downstream effects are not well-documented .
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
Its structural similarity to tryptamine , a neurotransmitter, suggests potential interactions with enzymes, proteins, and other biomolecules
Cellular Effects
Given its structural similarity to tryptamine , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminoethyl)-N-methylbenzamide typically involves the reaction of 3-(2-aminoethyl)benzoic acid with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3-(2-aminoethyl)benzoic acid and methylamine.
Reaction Conditions: The reaction is typically conducted in a solvent such as ethanol or methanol, under reflux conditions.
Procedure: The 3-(2-aminoethyl)benzoic acid is dissolved in the solvent, and methylamine is added dropwise. The mixture is heated under reflux for several hours, and the progress of the reaction is monitored using thin-layer chromatography (TLC).
Isolation: After the reaction is complete, the solvent is evaporated, and the crude product is purified using recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously collected. This approach can improve yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
3-(2-aminoethyl)-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions typically require catalysts such as sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
3-(2-aminoethyl)-N-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Tryptamine: An indole derivative with a similar aminoethyl group.
Serotonin: A neurotransmitter with a similar structure but with a hydroxyl group on the benzene ring.
Melatonin: A hormone with a similar indole structure and an aminoethyl side chain.
Uniqueness
3-(2-aminoethyl)-N-methylbenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Unlike tryptamine and serotonin, it lacks the indole ring, which can influence its binding affinity and specificity for certain receptors.
Properties
IUPAC Name |
3-(2-aminoethyl)-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-12-10(13)9-4-2-3-8(7-9)5-6-11/h2-4,7H,5-6,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSJGRJXMHDVSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1250364-24-9 | |
Record name | 3-(2-aminoethyl)-N-methylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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